molecular formula C7H7ClFNO B2932888 2-Chloro-6-fluoro-3-methoxyaniline CAS No. 1017777-58-0

2-Chloro-6-fluoro-3-methoxyaniline

Cat. No.: B2932888
CAS No.: 1017777-58-0
M. Wt: 175.59
InChI Key: QMCMJQAVMDONLJ-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methoxyaniline is an organic compound with the molecular formula C7H7ClFNO. It belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring, making it a versatile intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-3-methoxyaniline typically involves the halogenation and methoxylation of aniline derivatives. One common method includes the nitration of 2-chloro-6-fluoroaniline followed by reduction and methoxylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that ensure purity and consistency. These methods may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-fluoro-3-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anilines, biaryl compounds, and other aromatic derivatives .

Scientific Research Applications

2-Chloro-6-fluoro-3-methoxyaniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-3-methoxyaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The molecular pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

  • 2-Chloro-3-methoxyaniline
  • 6-Chloro-2-fluoro-3-methoxyaniline
  • 2-Fluoro-6-methoxyaniline

Comparison: Compared to its similar compounds, 2-Chloro-6-fluoro-3-methoxyaniline is unique due to the specific arrangement of its substituents, which can influence its reactivity and applications. For instance, the presence of both chloro and fluoro groups can enhance its electrophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-6-fluoro-3-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCMJQAVMDONLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-6-fluoro-3-methoxy-benzoic acid (2.7 g, 13.2 mmol, 1.0 eq) in a mixture of DCM (20 mL) and DMF (3 drops) at 0° C. was added (COCl)2 (5.0 g, 39.6 mmol, 3.0 eq) dropwise. The reaction mixture was stirred at room temperature for 1 h, and then concentrated to dryness; the residue was dissolved in acetone (20 mL) and added dropwise to a solution of NaN3 (2.6 g, 39.6 mmol, 3.0 eq) in water (15 mL) at 0° C. The reaction was stirred 1 h at 0° C., water (50 mL) was added, then the reaction heated at 70° C. overnight. The acetone was removed by distillation and the aqueous residue extracted with EtOAc. The combined organic extracts were washed with water and brine, dried (Na2SO4), filtered and evaporated in vacuo to give a residue, which was purified by column chromatography (EtOAc:petroleum ether, 0:1 to 1:30) to give the title compound as a yellow oil (0.85 g, 37%).
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
2.6 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
37%

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